molecular formula C6H7BrN2O2 B2992170 Methyl 2-(4-bromo-1H-pyrazol-5-yl)acetate CAS No. 2091131-43-8

Methyl 2-(4-bromo-1H-pyrazol-5-yl)acetate

Cat. No.: B2992170
CAS No.: 2091131-43-8
M. Wt: 219.038
InChI Key: VIZJMZXJUQLLAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-bromo-1H-pyrazol-5-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromine atom at the 4-position of the pyrazole ring and a methyl ester group at the 2-position of the acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-1H-pyrazol-5-yl)acetate typically involves the reaction of 4-bromo-1H-pyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-bromo-1H-pyrazole+methyl bromoacetateK2CO3,DMF,refluxMethyl 2-(4-bromo-1H-pyrazol-5-yl)acetate\text{4-bromo-1H-pyrazole} + \text{methyl bromoacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{reflux}} \text{this compound} 4-bromo-1H-pyrazole+methyl bromoacetateK2​CO3​,DMF,reflux​Methyl 2-(4-bromo-1H-pyrazol-5-yl)acetate

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-1H-pyrazol-5-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The pyrazole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution Products: Various substituted pyrazole derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized pyrazole derivatives with different functional groups.

    Reduction Products: Reduced pyrazole derivatives with altered ring structures.

    Coupling Products: Biaryl derivatives with extended conjugation.

Scientific Research Applications

Methyl 2-(4-bromo-1H-pyrazol-5-yl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-1H-pyrazol-5-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the ester group play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-chloro-1H-pyrazol-5-yl)acetate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 2-(4-fluoro-1H-pyrazol-5-yl)acetate: Similar structure but with a fluorine atom instead of bromine.

    Methyl 2-(4-iodo-1H-pyrazol-5-yl)acetate: Similar structure but with an iodine atom instead of bromine.

Uniqueness

Methyl 2-(4-bromo-1H-pyrazol-5-yl)acetate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate for various chemical transformations.

Properties

IUPAC Name

methyl 2-(4-bromo-1H-pyrazol-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-11-6(10)2-5-4(7)3-8-9-5/h3H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZJMZXJUQLLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=NN1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.